molecular formula C9H8FNO4 B1429132 Methyl 2-fluoro-4-methyl-5-nitrobenzoate CAS No. 753924-48-0

Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Cat. No. B1429132
M. Wt: 213.16 g/mol
InChI Key: GBECACDDVVYBHV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methyl-5-nitrobenzoate (MFNB) is a synthetic organic compound belonging to the class of nitrobenzoates. It is a colorless, crystalline solid that is widely used in scientific research and laboratory experiments. MFNB has a wide range of applications in biochemistry, physiology, and pharmacology due to its versatility and stability.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Methyl 2-fluoro-4-methyl-5-nitrobenzoate is synthesized through various chemical processes. For instance, Xu, Xu, and Zhu (2013) described a synthesis process starting from 2-fluoro-4-nitrotoluene, leading to 2-fluoro-4-nitrobenzoic acid, and eventually producing N-methyl-2-fluoro-4-nitrobenzamide through chlorination, amination, and hydrogenation steps (Xu, Xu, & Zhu, 2013).

  • Heterocyclic Scaffolds : Křupková, Funk, Soural, and Hlaváč (2013) highlighted the use of a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, as a building block in heterocyclic oriented synthesis. This process led to the creation of various nitrogenous heterocycles (Křupková et al., 2013).

Applications in Crystallography and Molecular Structure Analysis

  • Crystal Structures : The molecular structures and crystallography of related compounds have been extensively studied. Li et al. (2005) analyzed the crystal structures of several trifluoromethyl-substituted compounds, providing insights into the molecular geometry and intermolecular interactions of these molecules (Li et al., 2005).

Chemical Synthesis and Organic Reactions

  • Reductive Cyclization : A study by Kuethe and Beutner (2009) on related compounds like methyl 2-methyl-3-nitrobenzoate involved processes like reductive cyclization, highlighting the chemical reactivity and synthesis pathways of such molecules (Kuethe & Beutner, 2009).

  • Cyclocondensation Reactions : Dar'in, Ryazanov, Selivanov, Lobanov, and Potekhin (2008) demonstrated the cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic acids, showcasing the chemical versatility of these compounds in forming condensed azines (Dar'in et al., 2008).

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC) : Watanabe and Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a labeling reagent in HPLC for the sensitive detection of amino acids, demonstrating the analytical applications of these types of compounds (Watanabe & Imai, 1981).

properties

IUPAC Name

methyl 2-fluoro-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECACDDVVYBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207849
Record name Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-methyl-5-nitrobenzoate

CAS RN

753924-48-0
Record name Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753924-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-methyl-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
… In a 250 mL round-bottomed flask was methyl 2-fluoro-4-methyl-5-nitrobenzoate (117, 1.38 g, 6.47 mmol) in EtOAc (40 mL) to give a colorless solution. Pd/C (0.069 g, 0.065 mmol) was …
Number of citations: 21 pubs.acs.org

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